(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMMASTUHGZBRF-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis
The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 7-dimethylaminomethyl-6-hydroxybenzofuran-3(2H)-one under acidic conditions. The reaction yields a product that can be purified through recrystallization or chromatography.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various benzofuran derivatives, including our compound of interest. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as K562 (human leukemia) and MCF-7 (breast cancer) cells.
Table 1: Cytotoxicity Data of Related Benzofuran Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | K562 | 15 | Apoptosis via ROS generation |
| Compound 2 | MCF-7 | 10 | Mitochondrial dysfunction |
| This compound | K562 | TBD | TBD |
Note: TBD = To Be Determined based on future experimental results.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Signaling Pathways : Compounds in this class may inhibit pathways such as IL-6 signaling, which is crucial for cancer cell proliferation and survival.
- Mitochondrial Dysfunction : Disruption of mitochondrial function has been observed, leading to the release of cytochrome c and subsequent activation of caspases involved in apoptosis.
Case Studies
A study conducted on a related compound demonstrated significant induction of apoptosis in K562 cells through increased levels of ROS and activation of caspases 3 and 7 after prolonged exposure. The study indicated that the structural modifications in benzofuran derivatives significantly influence their biological activities, suggesting that this compound may exhibit similar or enhanced effects due to its specific substituents.
Toxicological Profile
Preliminary toxicological assessments indicate that compounds in the benzofuran class can exhibit harmful effects depending on their structure. For example, acute toxicity studies suggest that certain derivatives may be harmful if ingested or if they come into contact with skin.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | H302 (harmful if swallowed) |
| Skin Irritation | H315 (causes skin irritation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
